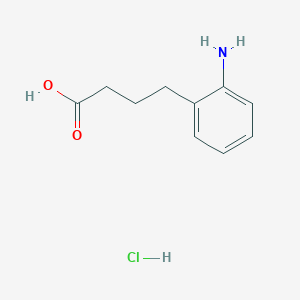

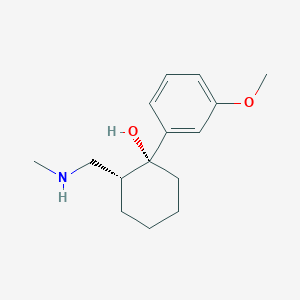

2,5-Anhydro-D-mannose

Descripción general

Descripción

Synthesis Analysis

2,5-Anhydro-D-mannose can be synthesized through several chemical and enzymatic methods. A notable approach involves the deamination of 2-amino-2-deoxy-D-glucose, which constructs the sugar skeleton with a specific chirality at each asymmetric center, as demonstrated in the synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol (Lei, Min, & Zhang, 2000). Additionally, the dehydration of D-mannitol has been employed as a building block for C-nucleoside synthesis, highlighting the versatility of 2,5-anhydro-D-mannose derivatives in organic synthesis (de Siqueira, Nazarenko, & Doboszewski, 2013).

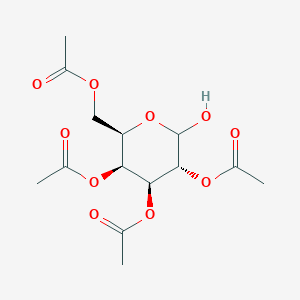

Molecular Structure Analysis

The molecular structure of 2,5-Anhydro-D-mannose and its derivatives has been explored through various spectroscopic and crystallographic methods. For instance, Schiff bases or glycosylamines derived from D-mannose have been structurally characterized, revealing insights into their potential as open-chain Schiff bases or glycosylamines in the solid state (Ojala, Ostman, & Ojala, 2000).

Chemical Reactions and Properties

Chemical reactions involving 2,5-Anhydro-D-mannose often lead to the formation of novel compounds with unique properties. For example, the synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol showcases the compound's role in forming nucleoside analogues (Lei et al., 2000). Additionally, the chemoenzymatic synthesis of C6-modified sugar nucleotides using 2,5-Anhydro-D-mannose as a precursor highlights its utility in probing the GDP-d-mannose dehydrogenase from Pseudomonas aeruginosa (Ahmadipour, Pergolizzi, Rejžek, Field, & Miller, 2019).

Physical Properties Analysis

The physical properties of 2,5-Anhydro-D-mannose derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in synthesis and manufacturing processes. Structural studies, such as those conducted on Schiff bases derived from D-mannose, provide valuable information on the compound's physical characteristics and potential applications (Ojala et al., 2000).

Chemical Properties Analysis

The chemical properties of 2,5-Anhydro-D-mannose, including reactivity, stability, and functional group transformations, are essential for its utility in chemical synthesis and biological applications. Research on the enzymatic and chemical synthesis of 2,5-Anhydro-D-mannose derivatives has shed light on the compound's versatile chemical behavior and potential for generating a wide range of biologically active molecules (Lei et al., 2000); (Ahmadipour et al., 2019).

Aplicaciones Científicas De Investigación

Inhibition of Glycogenolysis and Glucose Production : 2,5-anhydro-D-mannitol, a derivative of 2,5-Anhydro-D-mannose, shows potential in inhibiting glycogenolysis and glucose production in rat hepatocytes. This inhibition suggests its potential application as a hypoglycemic agent and a model for hereditary fructose intolerance (Stevens & Dills, 1984).

Gluconeogenesis Inhibition : Another study on rat hepatocytes indicated that 2,5-anhydro-D-mannitol inhibits gluconeogenesis, altering the pyruvate/phosphoenolpyruvate ratio and adenine nucleotide concentrations (Stevens, Covey, & Dills, 1985).

Applications in Pharmaceutical and Food Industries : D-mannose, closely related to 2,5-Anhydro-D-mannose, finds wide applications in the food, pharmaceutical, and poultry industries. It serves as a dietary supplement, a starting material for drug synthesis, and helps in blocking colonization in animal feeds (Hu et al., 2016).

Biochemical Studies : The hydrazinolysis and nitrous acid deamination of alpha1-acid glycoprotein produce acidic and neutral mono- and oligo-saccharides containing 2,5-anhydro-D-mannose, aiding in precise biochemical determinations (Bayard & Fournet, 1976).

D-Mannose and Immune Responses : Supplementation with D-mannose in drinking water has been observed to suppress immune responses and increase regulatory T cells, potentially benefiting autoimmune diseases and airway inflammation (Zhang et al., 2017).

Glycopeptidomimetic Compounds : D-mannose can be utilized as a multipurpose building block for diverse skeletal diversity in glycopeptidomimetic compounds (Lenci et al., 2015).

Safety And Hazards

Direcciones Futuras

2,5-Anhydro-D-mannose is a mixture of the acetal and aldehyde forms. It is structurally similar to D-mannose . It is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .

Propiedades

IUPAC Name |

(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPTZKZHMOIRE-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydro-D-mannose | |

CAS RN |

495-75-0 | |

| Record name | 2,5-Anhydromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-ANHYDRO-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

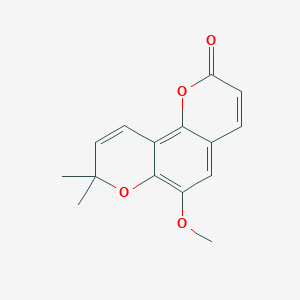

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)